molecular formula C12H12ClN3 B1288971 N-benzyl-6-chloro-N-methylpyrazin-2-amine CAS No. 629657-99-4

N-benzyl-6-chloro-N-methylpyrazin-2-amine

Cat. No.: B1288971
CAS No.: 629657-99-4
M. Wt: 233.69 g/mol
InChI Key: BALCWIMZLMCMPT-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-methylpyrazin-2-amine is an organic compound with the molecular formula C12H12ClN3 It is a derivative of pyrazine, characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-N-methylpyrazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyrazin-2-amine as the primary starting material.

    N-methylation: The first step involves the methylation of 6-chloropyrazin-2-amine using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    N-benzylation: The N-methyl-6-chloropyrazin-2-amine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form N-benzyl-6-chloropyrazin-2-one or reduction to form this compound derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: N-benzyl-6-aminopyrazin-2-amine or N-benzyl-6-thiolpyrazin-2-amine.

    Oxidation Products: N-benzyl-6-chloropyrazin-2-one.

    Reduction Products: Various this compound derivatives.

Scientific Research Applications

N-benzyl-6-chloro-N-methylpyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-methylpyrazin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or other cellular processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-6-chloropyrazin-2-amine: Lacks the N-methyl group.

    N-methyl-6-chloropyrazin-2-amine: Lacks the benzyl group.

    6-chloro-N-methylpyrazin-2-amine: Lacks the benzyl group and has a different substitution pattern.

Uniqueness

N-benzyl-6-chloro-N-methylpyrazin-2-amine is unique due to the presence of both benzyl and methyl groups, which confer specific chemical properties and reactivity. This combination of substituents allows for unique interactions with biological targets and distinct chemical behavior compared to its analogs.

Properties

IUPAC Name

N-benzyl-6-chloro-N-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-14-7-11(13)15-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALCWIMZLMCMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a procedure analogous to Example 21, reaction of N-methyl benzylamine and 2,6-dichloropyrazine furnished the product (70%).
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Yield
70%

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